molecular formula C19H22O7 B1254786 Repin

Repin

Cat. No. B1254786
M. Wt: 362.4 g/mol
InChI Key: HQZJODBJOBTCPI-BQPPTCRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Repin is a natural product found in Rhaponticum repens, Centaurea scabiosa, and Centaurea solstitialis with data available.

Scientific Research Applications

REPIN Diversity and Evolution

REPINs are characterized by their repetitive nature and palindromic sequences, forming part of a larger mobile genetic element. These elements, consisting of two REP sequences in inverted orientation separated by a spacer region, are thought to exploit the transposase encoded by REP-Associated tYrosine Transposases (RAYTs). The complementarity between REPIN ends suggests their capability to form hairpin structures in single-stranded DNA or RNA, contributing to their mobility and functional diversity within bacterial genomes (Bertels & Rainey, 2011).

Impact on Bacterial Genomes

The evolution of REPINs as quasispecies within bacterial genomes highlights their role in genomic variation and adaptation. These elements replicate and mutate, with estimated duplication rates suggesting a balance between REPIN population survival and the reduction of mutational load for the host genome. This delicate balance underscores the evolutionary pressure on REPINs to maintain genomic integrity while contributing to genetic diversity (Bertels, Gokhale, & Traulsen, 2017).

REPINs as Genomic Symbionts

Recent research posits that REPINs form facultative symbiotic relationships with bacterial genomes. This perspective arises from their distribution patterns, persistence times, and population biology, which are indicative of living organisms. The symbiotic relationship is further supported by the observation of REPIN population size fluctuations correlating with available genome space, suggesting a mutualistic interaction between REPINs and their bacterial hosts (Bertels & Rainey, 2021).

properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate

InChI

InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18-,19+/m0/s1

InChI Key

HQZJODBJOBTCPI-BQPPTCRNSA-N

Isomeric SMILES

C[C@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H]([C@@]4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O

SMILES

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O

Canonical SMILES

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O

synonyms

repin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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